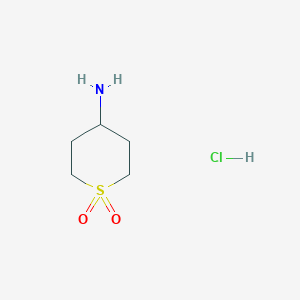

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106913. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dioxothian-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c6-5-1-3-9(7,8)4-2-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUECUYGAJXDZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333779 | |

| Record name | 4-Amino-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-31-8 | |

| Record name | 4-Amino-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1lambda6-thiane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a versatile saturated heterocyclic amine of significant interest in medicinal chemistry and agrochemical research. Its rigid cyclic sulfone backbone and the presence of a primary amine functionality make it a valuable building block for the synthesis of novel bioactive molecules.[1] The sulfone group, a strong hydrogen bond acceptor, can act as a bioisostere for carbonyl groups, enhancing interactions with biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁NO₂S·HCl | [1] |

| Molecular Weight | 185.67 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 289 °C | [1] |

| Solubility | Excellent solubility in water.[1] Specific solubility in organic solvents has not been extensively reported in the literature. | |

| pKa | The experimental pKa value is not readily available in the literature. It is expected to be in the typical range for protonated primary amines. |

Structural Elucidation

The chemical structure of this compound is characterized by a six-membered thiopyran ring where the sulfur atom is oxidized to a sulfone. A primary amino group is attached at the 4-position of the ring. The hydrochloride salt form enhances its stability and water solubility.

DOT Script for Chemical Structure:

Caption: 2D representation of this compound.

Synthesis and Characterization

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not widely published, a plausible synthetic route can be inferred from related literature. A common approach involves the synthesis of the corresponding nitro compound followed by reduction of the nitro group to a primary amine, and subsequent formation of the hydrochloride salt.

One reported method for the synthesis of the free base, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, involves the reduction of a nitro precursor. In a stirred solution of the nitro compound in methanol, Raney Nickel is added, and the mixture is stirred under a hydrogen atmosphere.[2] The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the desired amine.[2] The hydrochloride salt can then be prepared by treating a solution of the free base with hydrochloric acid.

Experimental Protocols

DOT Script for Synthesis Workflow:

Caption: A potential synthetic pathway to the target compound.

Characterization

Reference Spectral Data for cis-4-aminotetrahydro-2H-thiopyran 1-oxide hydrochloride: [3]

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.81–2.00 (2H, m), 2.06–2.24 (2H, m), 2.73 (2H, td, J = 13.6, 3.2 Hz), 2.90–3.01 (2H, m), 3.21 (1H, brs), 8.19 (3H, brs).

-

¹³C NMR (75 MHz, D₂O): δ 19.80, 42.94, 47.34.

-

LCMS (m/z): calculated for C₅H₁₁NOS: 133.06, found 134.1 [M + H]⁺.

Experimental Methodologies for Physicochemical Characterization

For researchers requiring precise physicochemical data, the following established protocols can be employed.

Determination of pKa by Potentiometric Titration

The pKa of the amine hydrochloride can be determined experimentally using potentiometric titration. This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.

Step-by-Step Protocol:

-

Preparation of Solutions: Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the amine hydrochloride solution in a beaker with a magnetic stirrer.

-

Titration: Slowly add the standardized NaOH solution in small increments. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point.

DOT Script for pKa Determination Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Solubility

The solubility of the compound in various solvents can be determined using the shake-flask method.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., methanol, ethanol, DMSO, DMF) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge the samples to separate the undissolved solid. Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or quantitative NMR.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules for various applications.[1]

Pharmaceutical Development

The rigid, non-planar structure of the tetrahydrothiopyran 1,1-dioxide ring system is a desirable feature in drug design for introducing conformational constraint. The primary amine provides a convenient handle for further chemical modifications, allowing for the construction of a diverse library of compounds. It is particularly noted for its potential in the development of therapeutics targeting neurological disorders, attributed to its ability to cross the blood-brain barrier.[1]

Agrochemical Chemistry

In the field of agrochemicals, this compound is utilized as a precursor in the synthesis of plant growth regulators, pesticides, and herbicides.[1] The incorporation of the sulfone moiety can influence the physicochemical properties of the final product, potentially enhancing its efficacy and bioavailability in plants.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique structural features and favorable physicochemical properties, particularly its water solubility, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. While detailed experimental data for some of its properties are not yet widely published, this guide provides a comprehensive overview of the current knowledge and outlines established protocols for its further characterization, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

An In-Depth Technical Guide to 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS: 116529-31-8): A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride, a pivotal building block for researchers, scientists, and drug development professionals. We will delve into its chemical rationale, synthesis, and application, moving beyond simple procedural lists to explain the causality behind its use in the synthesis of complex bioactive molecules.

Introduction: The Strategic Value of the Sulfonyl-Containing Saturated Heterocycle

This compound (1) is a saturated heterocyclic primary amine. Its value in medicinal chemistry stems from the unique combination of its structural features: a cyclic sulfone and a primary amine.

-

The Tetrahydrothiopyran 1,1-Dioxide Core: This sulfone moiety is not merely a passive scaffold. The two oxygen atoms are excellent hydrogen bond acceptors, capable of forming strong, directional interactions with biological targets like enzyme active sites or receptors.[1][2] The sulfone group is metabolically stable and can significantly influence the physicochemical properties of a molecule, such as improving water solubility and modulating lipophilicity, which are critical for favorable pharmacokinetics.[3] The rigidity of the six-membered ring also helps to lock the conformation of substituents, reducing the entropic penalty upon binding to a target.[1]

-

The 4-Amino Group: As a primary amine, this functional group serves as a versatile chemical handle. It can be readily modified through a wide range of well-established reactions—such as acylation, sulfonylation, alkylation, and reductive amination—to introduce diverse pharmacophoric elements and build molecular complexity.[4] Its basic nature also provides a site for salt formation, which is often used to improve the crystallinity and aqueous solubility of drug candidates.[3]

The combination of these features makes this compound a "pseudo-symmetrical" yet conformationally restricted building block, offering a compelling alternative to more common carbocyclic scaffolds like aminocyclohexane. Its ability to potentially cross the blood-brain barrier further enhances its utility in developing therapeutics for neurological disorders.[2][3]

Physicochemical & Safety Profile

A comprehensive understanding of a building block's properties is foundational to its effective use.

| Property | Value | Source(s) |

| CAS Number | 116529-31-8 | [5][6] |

| Molecular Formula | C₅H₁₁NO₂S · HCl | [5] |

| Molecular Weight | 185.67 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 289 °C | [3] |

| Solubility | Soluble in water | [3] |

| SMILES | O=S1(CCC(N)CC1)=O.Cl | [5] |

| InChI Key | XUECUYGAJXDZKG-UHFFFAOYSA-N | [5] |

Safety & Handling: According to safety data sheets, this compound is classified as Acute Toxicity, Oral (Category 4).[5] Standard laboratory precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). It should be handled in a well-ventilated area to avoid dust inhalation. The compound is hygroscopic and should be stored under an inert atmosphere at room temperature.[6]

Synthesis of the Core Scaffold

While specific, detailed preparations of this compound are not abundant in peer-reviewed literature, a logical and commonly employed synthetic route can be constructed based on available precursors and standard organic transformations. The synthesis logically proceeds in two key stages: reductive amination of the corresponding ketone followed by oxidation of the sulfide.

Workflow for the Synthesis of this compound:

Caption: Logical synthetic pathway to the target compound.

Protocol 1: Synthesis via Reductive Amination and Oxidation

This protocol is a representative procedure based on established chemical principles for this class of compounds.

Step 1: Reductive Amination of Tetrahydrothiopyran-4-one

-

To a stirred solution of tetrahydrothiopyran-4-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol byproduct. The reaction is typically run under weakly acidic conditions, which are provided by the ammonium acetate, to promote imine formation and activation.

-

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

-

Upon completion, carefully quench the reaction by the slow addition of aqueous HCl (e.g., 2M) until the pH is ~2 to destroy any excess reducing agent.

-

Concentrate the mixture under reduced pressure, then partition between dichloromethane and aqueous NaOH (e.g., 1M) to basify and extract the free amine product.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield crude 4-aminotetrahydro-2H-thiopyran.

Step 2: Oxidation to the Sulfone

-

Dissolve the crude amine from the previous step in a suitable solvent mixture, such as methanol/water.

-

Cool the solution to 0 °C.

-

Add a solution of an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) (2.2-2.5 eq), in water dropwise.

-

Causality: Oxone is an effective and relatively inexpensive oxidizing agent for converting sulfides to sulfones. Using a slight excess ensures complete conversion. The reaction is exothermic, so slow addition at low temperature is crucial to control the reaction rate and prevent side reactions. Alternative oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can also be used.

-

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Basify the mixture with NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase and concentrate under reduced pressure to yield the free base of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise until precipitation is complete.

-

Stir the resulting slurry for 1-2 hours.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound (1).

Application in Drug Synthesis: A Case Study in Indazole Synthesis

The true value of a building block is demonstrated by its application. A key use of compound 1 is in the synthesis of complex N-heterocycles. A notable example is its use as a nucleophile in the formation of 2-substituted indazoles, a scaffold present in numerous kinase inhibitors and other therapeutic agents.[2][7]

A Chinese patent (CN109153665A) describes the reaction of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide with 2-azido-4-methoxy-5-nitrobenzaldehyde to form an intermediate that leads to a 2-substituted indazole.[8] This transformation is a powerful example of reductive amination.

Workflow for Indazole Synthesis using Compound (1):

Caption: Reductive amination followed by cyclization.

Protocol 2: Reductive Amination with an Aromatic Aldehyde

This protocol is adapted from the general procedure described in patent CN109153665A for the synthesis of 2-substituted indazoles.

-

To a solution of 2-azido-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add this compound (1.1 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding imine.

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture.

-

Causality: NaBH(OAc)₃ is a particularly effective reagent for reductive aminations. It is less moisture-sensitive than NaBH₃CN and is mild enough not to reduce the aldehyde or other functional groups (like the nitro group) present in the substrate, ensuring high chemoselectivity for the imine reduction.

-

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude secondary amine can then be purified by column chromatography or taken directly to the next step (e.g., thermal or transition-metal-catalyzed cyclization to form the indazole ring).

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in D₂O):

-

The proton on the carbon bearing the amino group (H-4) would appear as a multiplet, likely around 3.5-3.8 ppm .

-

The protons on the carbons adjacent to the sulfone group (H-2, H-6) would be significantly downfield due to the electron-withdrawing effect of the SO₂ group, appearing as multiplets around 3.2-3.6 ppm .

-

The protons on the carbons beta to the sulfone group (H-3, H-5) would appear further upfield as multiplets, likely in the range of 2.2-2.6 ppm .

-

-

¹³C NMR (in D₂O):

-

The carbon bearing the amino group (C-4) would be expected around 45-50 ppm .

-

The carbons adjacent to the sulfone (C-2, C-6) would be in the region of 50-55 ppm .

-

The carbons beta to the sulfone (C-3, C-5) would be expected around 25-30 ppm .

-

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is critical for assessing purity. For a basic, hydrophilic compound like this hydrochloride salt, a reversed-phase method with an appropriate ion-pairing agent or a mixed-mode column would be suitable.

Protocol 3: Representative HPLC Method for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Causality: TFA acts as an ion-pairing agent, improving the peak shape of the basic amine by minimizing interactions with residual silanols on the stationary phase. It also ensures the analyte is protonated.

-

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for accurate quantification.

-

Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard guidelines.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a conformationally restricted, polar sulfone scaffold and a synthetically tractable primary amine makes it an attractive component for creating novel molecular architectures with desirable pharmacological properties. The ability to readily engage in robust reactions like reductive amination allows for its efficient incorporation into complex drug candidates, particularly in the synthesis of nitrogen-containing heterocycles. As the demand for novel therapeutics with optimized pharmacokinetic profiles continues to grow, the strategic application of such well-designed, functionalized building blocks will remain a cornerstone of successful drug discovery programs.

References

- 1. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride 116529-31-8 [sigmaaldrich.com]

- 6. This compound | 116529-31-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (ATC-HCl). As a molecule of significant interest in pharmaceutical and agrochemical research, a thorough understanding of its three-dimensional architecture is paramount for elucidating its structure-activity relationships (SAR) and optimizing its applications.[1] This document delineates the stereochemical features of the ATC-HCl scaffold, explores its conformational isomerism through theoretical principles, and outlines detailed experimental and computational protocols for its definitive characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of sulfur-containing heterocyclic compounds.

Introduction: Significance and Physicochemical Properties

This compound is a versatile heterocyclic building block.[2] The presence of a sulfone group, a primary amine, and a six-membered thiopyran ring imparts unique physicochemical properties, including high water solubility, making it an attractive scaffold in medicinal chemistry and agrochemical formulation.[1] Its utility as a precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, underscores the importance of a detailed structural understanding.[1]

| Property | Value | Source |

| Chemical Formula | C₅H₁₁NO₂S·HCl | [1] |

| Molecular Weight | 185.67 g/mol | [1] |

| CAS Number | 116529-31-8 | [1] |

| Appearance | White to almost white crystalline powder | [1][3] |

| Melting Point | 289 °C | [1] |

| Solubility | Excellent solubility in water | [1] |

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical parameters for pharmaceutical formulation and biological testing. The core structure, a saturated six-membered ring, is not planar and its conformational preferences will dictate the spatial orientation of the key functional groups, namely the amino and sulfonyl moieties.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a thiopyran ring where the sulfur atom is oxidized to a sulfone, and an amino group is substituted at the C4 position. The protonation of the amino group to form the hydrochloride salt is a key feature.

The Tetrahydrothiopyran-1,1-dioxide Ring System

The tetrahydrothiopyran ring adopts a chair conformation to minimize steric and torsional strain. This is analogous to the well-studied cyclohexane ring system. The presence of the bulky sulfone group and the amino group substituent influences the conformational equilibrium. Theoretical studies on related 4-halo-4-H-thiopyran molecules have shown that puckered conformations are more stable than planar forms.[4]

Conformational Isomerism

Due to the chair conformation of the six-membered ring, the amino group at the C4 position can exist in two principal orientations: axial and equatorial. This gives rise to two distinct chair conformers that are in equilibrium.

Caption: Conformational equilibrium between axial and equatorial conformers of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide.

The relative stability of these two conformers is governed by steric interactions. In general, for monosubstituted cyclohexanes, the equatorial conformer is favored to avoid 1,3-diaxial interactions. For 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, the bulky protonated amino group (-NH₃⁺) would be expected to preferentially occupy the equatorial position to minimize steric clash with the axial hydrogens at C2 and C6. The large sulfone group also has significant steric demands and its influence on the ring pucker and conformational preference of the C4 substituent is a key area for investigation.

Experimental Determination of Structure and Conformation

A definitive elucidation of the molecular structure and dominant conformation in both the solid state and in solution requires a combination of analytical techniques.

Single-Crystal X-ray Diffraction (Solid State)

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.[5] This technique would reveal the precise bond lengths, bond angles, and the conformation of the thiopyran ring in the solid state. Furthermore, it would detail the hydrogen bonding network involving the ammonium group, the sulfone oxygens, and the chloride counter-ion.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., water, ethanol, or a mixture thereof) containing the dissolved compound.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays.[5] Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution State)

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key insights.

The chemical shifts and coupling constants of the protons on the thiopyran ring are highly sensitive to their stereochemical environment (axial vs. equatorial).

-

Chemical Shifts: In a chair conformation, axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

-

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings.

By analyzing the multiplicity and coupling constants of the proton at C4, the preferred orientation of the amino group can be determined. A large coupling constant between the C4 proton and the adjacent C3/C5 protons would indicate an axial position for the C4 proton, and thus an equatorial amino group.

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be used to aid in the assignment of all proton and carbon signals.

-

Spectral Analysis: The chemical shifts, multiplicities, and coupling constants are carefully analyzed to deduce the conformational preferences.

While no specific NMR data for the hydrochloride salt is readily available in the literature, a study on related 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives provides some reference points for chemical shifts.[7]

Computational Modeling

In conjunction with experimental data, computational modeling can provide a deeper understanding of the conformational landscape and the relative energies of different conformers.

Conformational Search and Energy Minimization

A systematic conformational search can be performed to identify all low-energy conformers. The geometries of these conformers can then be optimized and their relative energies calculated using quantum mechanical methods (e.g., Density Functional Theory - DFT). This allows for a prediction of the equilibrium populations of the axial and equatorial conformers.

Caption: A typical workflow for computational conformational analysis.

Conclusion

The molecular structure and conformation of this compound are critical determinants of its chemical reactivity and biological activity. Based on fundamental principles of stereochemistry, the thiopyran ring is expected to adopt a chair conformation with the bulky aminium group preferentially occupying the equatorial position. This technical guide has outlined the key structural features and provided a roadmap for their definitive experimental and computational characterization. A thorough investigation utilizing single-crystal X-ray diffraction, advanced NMR techniques, and computational modeling will provide a comprehensive understanding of this important molecule, thereby facilitating its rational application in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 116529-31-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 7. drugapprovalsint.com [drugapprovalsint.com]

solubility of 4-aminotetrahydro-2h-thiopyran 1,1-dioxide hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride in Organic Solvents

Abstract

This compound is a heterocyclic building block of significant interest in medicinal and agrochemical research.[1] As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation and process development. Solubility, in particular, dictates the choice of solvents for synthesis, purification, formulation, and ultimately impacts bioavailability. This guide provides a detailed examination of the factors governing the solubility of this compound, outlines a robust experimental protocol for its determination, and presents a predictive overview of its behavior in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Development

The journey of a chemical entity from discovery to a viable product is paved with critical physicochemical challenges. Among these, solubility is a foundational parameter. For researchers and drug development professionals, solubility data is not merely a number; it is a critical piece of intelligence that informs:

-

Process Chemistry: Selection of appropriate solvents for reaction, work-up, and crystallization.

-

Formulation Science: Development of viable dosage forms, from solid tablets to parenteral solutions.[1]

-

Pharmacokinetics: Influencing the dissolution rate and subsequent absorption and bioavailability of an API.[2]

This compound (CAS: 116529-31-8) is a polar, crystalline solid.[1][3] Its structure, featuring a cyclic sulfone, a primary amine, and a hydrochloride salt, presents a unique solubility profile. This guide aims to deconstruct this profile, offering both theoretical grounding and practical, field-proven methodologies for its empirical determination.

Physicochemical Profile and Theoretical Solubility Considerations

To understand the solubility of a compound, one must first understand its structure and the intermolecular forces it can exert. The principle of "like dissolves like" remains a cornerstone of solubility prediction.[4]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₅H₁₁NO₂S·HCl | [1][5] |

| Molecular Weight | 185.67 g/mol | [1][5] |

| Appearance | White to almost white crystalline powder | [1][3] |

| Melting Point | 289 °C | [1] |

| CAS Number | 116529-31-8 | [5] |

Analysis of Molecular Structure and Intermolecular Forces

The solubility behavior of this compound is governed by three primary structural features:

-

The Hydrochloride Salt: The presence of the ammonium chloride ion pair makes the molecule highly polar and ionic. This is the dominant feature. To dissolve, a solvent must possess sufficient polarity to overcome the significant crystal lattice energy of the salt, which is suggested by its high melting point.

-

The Sulfone Group (SO₂): The sulfone is a highly polar, aprotic functional group. The sulfur-oxygen bonds are strongly polarized, making this group an excellent hydrogen bond acceptor.

-

The Tetrahydrothiopyran Ring: This saturated heterocyclic ring provides a non-polar hydrocarbon backbone, which has a minor, counteracting effect on overall solubility in polar media.

These features collectively predict that the compound will be most soluble in highly polar, protic solvents capable of both solvating the ions and participating in hydrogen bonding. Conversely, its solubility in non-polar, aprotic solvents is expected to be negligible.

Caption: Key molecular drivers of solubility for the target compound.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Theoretical predictions provide valuable guidance, but empirical data is the gold standard. The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[6] The protocol described below is designed to be a self-validating system, ensuring data integrity.

Experimental Workflow Diagram

Caption: Standard workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials:

-

This compound (>98% purity)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance and pipettes

-

Validated HPLC-UV or UPLC-MS system

Protocol:

-

Preparation:

-

Add an amount of the compound to a series of vials sufficient to ensure an excess of solid will remain after equilibrium is reached (e.g., ~20-50 mg).

-

Pipette a precise volume of the selected organic solvent (e.g., 2 mL) into each vial.

-

Prepare each solvent condition in triplicate to ensure statistical validity.[6]

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the slurries to agitate for a predetermined time required to reach equilibrium.

-

Trustworthiness Check: To establish equilibrium time, preliminary experiments should be conducted where samples are taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[6]

-

-

Sample Processing:

-

After the equilibration period, remove the vials and allow the excess solid to settle for at least 30 minutes.

-

To separate the saturated liquid phase from the solid, either centrifuge the vials or carefully draw the supernatant through a syringe filter. This step is critical to avoid aspirating solid particles, which would artificially inflate the results.

-

-

Analysis and Quantification:

-

Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or diluent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

-

-

Solid Phase Characterization (Optional but Recommended):

-

Authoritative Grounding: To ensure the solid form of the material has not changed during the experiment (e.g., converted to a different polymorph or a solvate), it is best practice to analyze the remaining solid post-experiment using a technique like X-Ray Powder Diffraction (XRPD).[2]

-

Predicted Solubility Profile in Organic Solvents

Table 2: Predicted Solubility of this compound

| Solvent | Type | Polarity Index | Predicted Qualitative Solubility | Rationale |

| Water | Polar Protic | 10.2 | Very Soluble | Excellent H-bonding and ion solvation. Confirmed in literature.[1] |

| Methanol | Polar Protic | 5.1 | Soluble | Good H-bonding and polarity to solvate the salt. |

| Ethanol | Polar Protic | 4.3 | Sparingly Soluble | Reduced polarity compared to methanol decreases ability to overcome lattice energy. |

| Acetonitrile | Polar Aprotic | 5.8 | Slightly Soluble | Polar enough to provide some solvation, but lacks H-bond donating ability. |

| Acetone | Polar Aprotic | 5.1 | Very Slightly Soluble | Moderate polarity, poor at solvating the chloride anion. |

| Dichloromethane | Halogenated | 3.1 | Insoluble | Insufficient polarity to overcome crystal lattice energy. |

| Ethyl Acetate | Ester | 4.4 | Insoluble | Lacks the strong interactions needed to dissolve an ionic salt. |

| Toluene | Aromatic | 2.4 | Insoluble | Non-polar, unable to solvate ions effectively. |

| Hexane | Non-Polar | 0.1 | Insoluble | Completely non-polar; no favorable interactions. |

Note: This table is illustrative and based on expert chemical principles. Actual quantitative values must be determined experimentally.

Conclusion

This compound is a highly polar, ionic compound. Its solubility is dominated by its salt character and the polar sulfone group. Consequently, it exhibits excellent solubility in polar protic solvents like water and is predicted to have moderate to poor solubility in less polar or aprotic organic solvents. For any application in pharmaceutical or agrochemical development, it is imperative that the theoretical predictions presented in this guide are confirmed using a robust experimental protocol, such as the shake-flask method, to generate the precise data needed for informed decision-making.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. byjus.com [byjus.com]

- 5. This compound hydrochloride 116529-31-8 [sigmaaldrich.com]

- 6. who.int [who.int]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

Spectroscopic Characterization of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: An In-Depth Technical Guide

Introduction: Elucidating the Molecular Identity of a Versatile Building Block

4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural framework, featuring a saturated thiopyran ring with a sulfone group and an amino substituent, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1] As with any compound destined for pharmaceutical research, unambiguous confirmation of its molecular structure and purity is paramount. This guide provides a detailed technical overview of the expected Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for this compound, offering a foundational understanding for researchers and drug development professionals. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity.

The subject compound has the following chemical structure:

-

Chemical Formula: C₅H₁₁NO₂S · HCl

-

Molecular Weight: 185.67 g/mol

-

CAS Number: 116529-31-8

This guide will delve into the theoretical underpinnings of the expected spectral data, providing a robust framework for the analysis of this compound.

FT-IR Spectroscopy: Probing the Functional Group Landscape

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational excitation of molecular bonds. For this compound, the key functional groups are the primary amine hydrochloride, the sulfone group, and the aliphatic C-H bonds.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

A standard and reliable method for obtaining the FT-IR spectrum of a solid sample is the potassium bromide (KBr) pellet technique.

Methodology:

-

Sample Preparation: A small amount of the sample (approximately 1-2 mg) is finely ground with anhydrous KBr (approximately 100-200 mg) in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.

-

Pellet Formation: The ground mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

References

An In-depth Technical Guide to the Stability and Storage of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS RN: 116529-31-8). As a key building block in pharmaceutical and agrochemical research, understanding its stability profile is paramount for ensuring the integrity of experimental data and the quality of synthesized products.[1] This document synthesizes information from safety data sheets and established principles of chemical stability testing to provide a practical resource for laboratory and development settings.

Chemical Profile and Significance

This compound is a heterocyclic compound featuring a saturated thiopyran ring with a sulfone group and an amino substituent. The hydrochloride salt form generally enhances water solubility, making it a versatile reagent in various synthetic applications.[1] Its structural motifs are of interest in medicinal chemistry, potentially serving as a precursor for novel therapeutic agents.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂S · HCl | [2] |

| Molecular Weight | 185.67 g/mol | [2][3] |

| Appearance | White to almost white solid/powder/crystal | [3][4] |

| CAS Number | 116529-31-8 | [2][3] |

Core Stability and Recommended Storage

Under normal conditions, this compound is a stable compound.[3] However, its chemical nature as an amine hydrochloride and a sulfone-containing molecule suggests potential sensitivities. The primary environmental factors to control are moisture and atmospheric conditions.

Recommended Storage Conditions:

Based on supplier safety data sheets, the following storage conditions are recommended to maintain the integrity of the compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool area. Room temperature is generally acceptable. | Prevents potential thermal degradation. |

| Atmosphere | Keep under an inert gas (e.g., nitrogen, argon).[3] | The amine group can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture. |

| Container | Keep container tightly closed.[3][5] | Prevents exposure to atmospheric moisture and oxygen. |

| Moisture | Protect from moisture.[3] Store in a dry place. | The hydrochloride salt is hygroscopic and can absorb water, which may lead to hydrolysis or physical changes. |

| Light | Store in a shaded area.[3] | While specific photostability data is unavailable, it is good practice to protect from light to prevent potential photolytic degradation. |

Potential Degradation Pathways

-

Hydrolysis: As a hydrochloride salt, the compound is susceptible to hydrolysis, particularly at elevated temperatures and in non-neutral pH conditions. The amine and sulfone groups are generally stable to hydrolysis, but the overall salt form can be affected by moisture.

-

Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[7][8] The sulfone group is already in a high oxidation state and is generally stable to further oxidation.

-

Thermal Degradation: High temperatures can lead to decomposition. Thermal analysis, such as thermogravimetric analysis (TGA), would be required to determine the onset of thermal decomposition. Studies on other heterocyclic compounds have shown thermal stability up to 250°C.[9][10]

-

Photodegradation: Exposure to UV or visible light can potentially lead to photolytic cleavage or rearrangement, a common degradation pathway for many pharmaceutical compounds.[6][8]

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[7]

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[6][7] This is crucial for developing stability-indicating analytical methods.

Objective: To generate degradation products and understand the intrinsic stability of the molecule.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Store the solid compound at 105°C for 48 hours.

-

Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. Aim for 5-20% degradation for optimal results.

Caption: Experimental workflow for forced degradation studies.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound.

Objective: To evaluate the stability of the compound over a prolonged period under recommended storage conditions.

Methodology:

-

Sample Preparation: Package the solid compound in containers that simulate the proposed market packaging.

-

Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 25°C/60% RH or 5°C).

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Analyze the samples for appearance, purity (using a stability-indicating method), and moisture content.

-

Data Analysis: Evaluate any changes in the analytical profile over time to determine the stability of the compound.

Conclusion and Best Practices

While this compound is stable under normal handling and storage, its hygroscopic nature and potential for oxidation necessitate careful handling. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is critical for maintaining its purity and reactivity. For applications in drug development and other regulated environments, conducting thorough forced degradation and long-term stability studies is essential to fully characterize its stability profile and ensure the reliability of results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrochloride 116529-31-8 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | 116529-31-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. aksci.com [aksci.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpp.com [ijrpp.com]

- 9. mdpi.com [mdpi.com]

- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Executive Summary: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a pivotal molecular building block in modern medicinal and agricultural chemistry.[1][2] Its structure, featuring a conformationally constrained six-membered sulfone ring, provides a unique scaffold that is increasingly utilized in the design of novel therapeutics, particularly those targeting neurological disorders where blood-brain barrier penetration is key.[1] The sulfone moiety acts as a strong hydrogen-bond acceptor, enhancing interactions with biological targets, while the amine provides a crucial vector for further chemical elaboration.[3] The hydrochloride salt form confers excellent aqueous solubility, a desirable property for pharmaceutical formulations.[1][2] This guide offers an in-depth examination of the predominant synthetic methodologies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to empower researchers in its effective synthesis and application.

Chapter 1: The Strategic Importance and Properties of the Scaffold

The tetrahydro-thiopyran 1,1-dioxide core is a bioisostere of a carbonyl group and is found in a range of biologically active molecules.[3] The conformational rigidity of the six-membered ring helps to reduce the entropic penalty of binding to a biological target, potentially increasing ligand efficiency.[3] This makes 4-aminotetrahydro-2H-thiopyran 1,1-dioxide a valuable starting material for constructing more complex molecules in drug discovery programs. Its utility extends beyond pharmaceuticals into agrochemical development, where it can serve as a precursor for plant growth regulators.[1][2]

Key Physicochemical Properties:

-

Molecular Formula: C₅H₁₁NO₂S·HCl.[1]

-

Molecular Weight: 185.67 g/mol .[1]

-

Solubility: The hydrochloride salt form exhibits high water solubility.[1]

Chapter 2: The Predominant Synthetic Pathway via Reductive Amination

The most direct and widely employed strategy for synthesizing this compound commences from the corresponding ketone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide. The synthesis can be logically dissected into three primary stages: synthesis of the sulfide ketone, oxidation to the sulfone, and finally, the key reductive amination step followed by salt formation.

Stage 1: Synthesis of the Ketone Precursor (Tetrahydro-4H-thiopyran-4-one)

The foundational heterocyclic ketone can be prepared through various methods. A common approach involves the double-conjugate addition of a sulfur source, like hydrogen sulfide or a surrogate, to a divinyl ketone. This cyclization efficiently constructs the six-membered thiopyran ring.

Stage 2: Oxidation to the Key Sulfone Intermediate

With the sulfide ketone in hand, the next critical step is the oxidation of the sulfur atom to the sulfone (S,S-dioxide). This transformation is crucial as the electron-withdrawing nature of the sulfone group significantly influences the reactivity and biological properties of the final molecule.[4]

Experimental Protocol: Oxidation of Tetrahydro-4H-thiopyran-4-one

-

Dissolution: Dissolve tetrahydro-4H-thiopyran-4-one in a suitable solvent such as acetic acid, methanol, or a mixture of tetrahydrofuran and chloroform.[5]

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add at least two equivalents of an oxidizing agent. Common choices include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The use of mCPBA often provides clean and high-yielding reactions for this type of oxidation.[6]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.

-

Workup and Isolation: Upon completion, quench any excess oxidant (e.g., with sodium thiosulfate solution for mCPBA or sodium sulfite for H₂O₂). Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydro-4H-thiopyran-4-one 1,1-dioxide, which can be purified by recrystallization or chromatography.

Stage 3: Reductive Amination and Hydrochloride Salt Formation

This is the cornerstone of the synthesis, converting the ketone into the target primary amine. The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the amine.[7]

Causality Behind Reagent Choices:

-

Ammonia Source: Ammonium formate or aqueous ammonia are commonly used. Ammonium formate can also serve as a hydrogen source in transfer hydrogenation protocols.[8]

-

Reducing Agent: The choice of reducing agent is critical for success and selectivity.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A preferred reagent due to its mildness and high selectivity for imines over ketones, reducing the likelihood of over-alkylation or side reactions. It is effective in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

-

Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH, which is ideal for imine formation and reduction. However, it is highly toxic.

-

Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, but it can also reduce the starting ketone. A stepwise procedure is often employed where the imine is formed first, followed by the addition of NaBH₄.[7]

-

Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is an effective and clean method.[8][9]

-

Experimental Protocol: Reductive Amination and Salt Formation

-

Reaction Setup: To a solution of tetrahydro-4H-thiopyran-4-one 1,1-dioxide in a suitable solvent (e.g., methanol or DCE), add a source of ammonia, such as ammonium formate (approx. 10 equivalents).[8]

-

Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine.

-

Reduction:

-

(Using NaBH(OAc)₃): Add sodium triacetoxyborohydride portion-wise to the mixture and stir until the reaction is complete as monitored by TLC or LCMS.

-

(Using Catalytic Hydrogenation): Add 10% Palladium on activated carbon to the methanolic solution containing the ketone and ammonium formate. Subject the mixture to a hydrogen atmosphere (e.g., 50-90 psi) and agitate until the uptake of hydrogen ceases.[8]

-

-

Workup:

-

(For Borohydride Reduction): Carefully quench the reaction with water or a dilute acid. Make the solution basic with NaOH or Na₂CO₃ and extract the free amine product with an organic solvent.

-

(For Hydrogenation): Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.[8]

-

-

Salt Formation: Concentrate the solution containing the free amine. Dissolve the residue in a minimal amount of a suitable solvent like methanol or isopropanol. Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or concentrated HCl) dropwise until the solution is acidic.[8]

-

Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum to yield pure this compound.

Chapter 3: Visualization of the Synthetic Workflow

The overall synthetic strategy is a robust and scalable process for accessing the target compound.

Caption: Overall synthetic workflow from precursor to final product.

Chapter 4: Mechanistic Considerations

A deeper understanding of the reaction mechanism allows for better control and optimization of the synthesis.

The Reductive Amination Mechanism

The reaction is a cascade process that leverages the equilibrium between the ketone and the imine.

Caption: Mechanism of the reductive amination reaction.

The initial step is the nucleophilic attack of ammonia on the carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or the corresponding enamine). The reducing agent, which is often chosen for its selectivity towards the C=N double bond over the C=O double bond, then delivers a hydride to the imine carbon to furnish the final primary amine. The entire process is driven forward by the irreversible reduction of the imine.

Summary and Outlook

The synthesis of this compound is well-established, with reductive amination of the corresponding sulfone ketone being the most efficient and practical approach. The process relies on readily available starting materials and employs robust chemical transformations that are amenable to scale-up. As the demand for novel chemical entities in drug discovery and other fields continues to grow, the importance of reliable synthetic routes to key building blocks like this one cannot be overstated. Future research may focus on developing catalytic asymmetric versions of this reaction to access enantiomerically pure forms of the product directly.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cyclic Sulfones - Enamine [enamine.net]

- 4. iomcworld.com [iomcworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. 4-Aminotetrahydropyran hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. organic-chemistry.org [organic-chemistry.org]

key structural features of 4-aminotetrahydro-2h-thiopyran 1,1-dioxide hydrochloride

An In-depth Technical Guide Topic: Key Structural Features of 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride

Abstract

This compound (CAS No: 116529-31-8) is a pivotal heterocyclic building block in modern synthetic chemistry, with significant applications in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from a unique combination of a saturated six-membered thiopyran ring, a polar sulfone group, and a strategically placed primary amine. This guide provides a detailed examination of the core structural features of this molecule, focusing on its molecular architecture, conformational preferences, and the spectroscopic signatures that define its identity. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile scaffold in their work.

Introduction and Strategic Significance

In the landscape of medicinal chemistry, saturated heterocyclic scaffolds are indispensable for exploring three-dimensional chemical space, a critical factor in designing drugs with high specificity and optimized pharmacokinetic profiles. This compound emerges as a compound of interest due to its rigid, chair-like conformation and the presence of key functional groups that facilitate molecular interactions and further chemical derivatization.

It serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of therapeutics for neurological disorders, where its structure may contribute to its ability to cross the blood-brain barrier.[1] The hydrochloride salt form ensures the compound is a stable, water-soluble, white crystalline solid, making it highly suitable for a variety of reaction conditions and pharmaceutical formulations.[1][3] This guide deconstructs the molecule's structure to elucidate the features that underpin its physical properties and chemical reactivity.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 116529-31-8 | [1] |

| Molecular Formula | C₅H₁₁NO₂S·HCl | [1] |

| Molecular Weight | 185.67 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1][3][4] |

| Melting Point | ~289 °C | [1][3] |

| Solubility | Excellent solubility in water | [1] |

| SMILES | O=S1(CCC(N)CC1)=O.Cl | |

Core Molecular Architecture

The functionality of this molecule is dictated by the interplay between its three primary components: the heterocyclic core, the sulfone group, and the ammonium substituent.

The Tetrahydrothiopyran-1,1-Dioxide Core

The foundation of the molecule is a six-membered saturated ring containing one sulfur atom, known as a thiane or tetrahydrothiopyran. In this specific molecule, the sulfur atom is fully oxidized to a sulfone (SO₂).

-

The Sulfone Group (-SO₂-): This is arguably the most influential functional group in the structure. The sulfur atom adopts a tetrahedral geometry, bonded to two carbon and two oxygen atoms. The S=O bonds are highly polar, and the sulfone group as a whole is a potent electron-withdrawing group. This polarity significantly impacts the molecule's solubility and its ability to act as a hydrogen bond acceptor. Its steric bulk is a defining factor in the ring's conformational preferences.

Caption: 2D Chemical Structure of the Compound.

The 4-Ammonium Substituent

The amine at the C4 position exists as a protonated ammonium cation (-NH₃⁺) due to the presence of hydrochloric acid, with a chloride counter-ion. This feature is critical for the compound's utility.

-

Enhanced Water Solubility: The ionic nature of the ammonium salt dramatically increases the compound's solubility in aqueous and polar protic solvents compared to its free amine form.[1]

-

Hydrogen Bond Donor: The ammonium group is a strong hydrogen bond donor, enabling it to form key interactions with biological targets like enzymes and receptors.

-

Chemical Handle: The ammonium salt can be easily neutralized with a base to yield the free primary amine (-NH₂). This nucleophilic amine is a versatile functional group for subsequent reactions, such as acylation, alkylation, and reductive amination, making the compound a valuable building block for library synthesis.

Conformational Analysis: A Chair with a Purpose

Understanding the three-dimensional shape of this molecule is paramount to predicting its reactivity and biological interactions. Like its all-carbon analogue, cyclohexane, the tetrahydrothiopyran ring is not planar and adopts a low-energy chair conformation to minimize angular and torsional strain.

The Equatorial Preference

The key question in the conformational analysis of this molecule is the orientation of the ammonium group at the C4 position: is it axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring)?

For monosubstituted six-membered rings, the substituent overwhelmingly prefers the equatorial position to avoid steric clashes with the axial hydrogens on C2 and C6. These unfavorable interactions, known as 1,3-diaxial interactions, destabilize the axial conformer. Given the steric bulk of the ammonium group, it will exist almost exclusively in the equatorial position at equilibrium. The sulfone group, with its oxygen atoms, further reinforces the rigidity of the chair conformation.

Caption: Conformational equilibrium showing the stable equatorial and unstable axial forms.

This defined stereochemistry is a powerful feature for drug design, as it presents the ammonium group in a predictable orientation for interaction with a target binding site.

Spectroscopic and Analytical Characterization

The structural features discussed above give rise to a unique spectroscopic fingerprint. While raw spectra are proprietary to individual suppliers, the expected characteristics can be reliably predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | δ 3.0-3.5 ppm (m, 4H): Protons on C2 and C6, adjacent to the electron-withdrawing sulfone group. δ ~3.0 ppm (m, 1H): Proton on C4, adjacent to the ammonium group. δ 2.0-2.5 ppm (m, 4H): Protons on C3 and C5. δ ~8.2 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺). | The sulfone group strongly deshields adjacent protons, shifting them downfield. The ammonium protons are exchangeable and appear as a broad singlet. |

| ¹³C NMR | δ ~50-55 ppm: Carbons C2 and C6, deshielded by the adjacent sulfone. δ ~45-50 ppm: Carbon C4, attached to the nitrogen. δ ~25-30 ppm: Carbons C3 and C5. | The electron-withdrawing effect of the sulfone group has a pronounced deshielding effect on the alpha-carbons (C2, C6). |

| FTIR | ν 2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the ammonium salt. ν 1300-1350 cm⁻¹ (strong): Asymmetric SO₂ stretching. ν 1120-1160 cm⁻¹ (strong): Symmetric SO₂ stretching. | These are highly characteristic absorption bands. The two strong peaks for the sulfone are diagnostic for this functional group. |

| Mass Spec. | m/z = 149.05: Molecular ion peak ([M]⁺) of the free base (C₅H₁₁NO₂S) after loss of HCl. | In the mass spectrometer, the hydrochloride salt typically dissociates, and the free base is ionized and detected. |

Illustrative Synthetic Protocol

The synthesis of this compound is a robust and scalable process, often proceeding through the corresponding ketone. The following protocol is an illustrative, self-validating system for its preparation.

Objective: To synthesize this compound from tetrahydro-4H-thiopyran-4-one 1,1-dioxide.

Causality: This two-step sequence first creates a C=N bond (oxime) which is then stereoselectively reduced to the amine. The use of Raney Nickel is a classic and highly effective method for reducing oximes to primary amines under hydrogenation conditions. The final step with HCl in a solvent like isopropanol ensures the clean precipitation of the stable, crystalline hydrochloride salt.

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology

-

Oximation:

-

To a stirred solution of tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure. The resulting residue containing the oxime is carried forward without extensive purification.

-

-

Reduction to Free Amine:

-

Dissolve the crude oxime in methanol.

-

Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution.

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

-

Self-Validation: The reaction is complete when hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

-

Concentrate the filtrate under reduced pressure to yield the crude free amine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine in a minimal amount of isopropanol.

-

Slowly add a solution of HCl in isopropanol (1.1 eq) with stirring.

-

A white precipitate will form. Continue stirring for 1 hour at room temperature, then cool in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product as a white crystalline solid.

-

Conclusion

The key structural features of this compound—a rigid chair conformation dominated by a polar sulfone and a predictably equatorial ammonium group—define its identity and utility. These characteristics render it a water-soluble, stable, and synthetically versatile building block. For the drug development professional, this compound is not merely a reagent but a well-defined three-dimensional scaffold, offering a reliable platform for the synthesis of novel chemical entities with precisely controlled stereochemistry and functionality.

References

The Emerging Therapeutic Potential of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Structural Significance and Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of modern drug discovery. The 4-aminotetrahydro-2H-thiopyran 1,1-dioxide core represents one such scaffold, garnering increasing attention for its potential to yield derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding and future prospects of these derivatives, with a focus on their potential anticancer, antimicrobial, and neuroprotective applications.

The tetrahydrothiopyran ring, a six-membered saturated heterocycle containing a sulfur atom, provides a flexible yet stable three-dimensional structure. The oxidation of the sulfur to a sulfone (1,1-dioxide) dramatically alters its electronic properties, introducing a highly polar and hydrogen-bond accepting moiety that can engage in critical interactions with biological targets. The addition of an amino group at the 4-position provides a key vector for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored pharmacological profiles. This guide will delve into the mechanistic underpinnings of the observed and potential activities of these derivatives, provide actionable experimental protocols for their evaluation, and present a forward-looking perspective for researchers in the field.

Anticancer Activity: Targeting Key Pathways in Malignancy

The quest for novel anticancer agents remains a paramount challenge in biomedical research. Derivatives of the 4-aminotetrahydro-2H-thiopyran 1,1-dioxide scaffold have emerged as a promising class of compounds, with evidence suggesting their potential to interfere with critical cancer-associated signaling pathways.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases and Pro-Survival Signaling